Quercetin-3'-o-phosphate
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Overview
Description
Quercetin-3’-o-phosphate is a derivative of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and grains. Quercetin is known for its antioxidant, anti-inflammatory, and anticancer properties. The addition of a phosphate group to quercetin enhances its solubility and bioavailability, making quercetin-3’-o-phosphate a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quercetin-3’-o-phosphate typically involves the phosphorylation of quercetin. One common method is the reaction of quercetin with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 3’-hydroxyl group of quercetin.
Industrial Production Methods
Industrial production of quercetin-3’-o-phosphate may involve similar phosphorylation reactions but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as chromatography and spectroscopic analysis are commonly used for quality control.
Chemical Reactions Analysis
Types of Reactions
Quercetin-3’-o-phosphate can undergo various chemical reactions, including:
Oxidation: Quercetin-3’-o-phosphate can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert quercetin-3’-o-phosphate back to its parent compound, quercetin.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Quercetin.
Substitution: Various substituted quercetin derivatives depending on the nucleophile used.
Scientific Research Applications
Quercetin-3’-o-phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes, including cell signaling and gene expression.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the formulation of dietary supplements and functional foods due to its enhanced bioavailability.
Mechanism of Action
Quercetin-3’-o-phosphate exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Activity: Inhibits the production of inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis and inhibits the proliferation of cancer cells by targeting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: The parent compound with similar antioxidant and anti-inflammatory properties but lower solubility and bioavailability.
Rutin (Quercetin-3-O-rutinoside): Another quercetin derivative with a sugar moiety, used for its antioxidant properties.
Luteolin: A flavonoid with similar anti-inflammatory and anticancer properties.
Apigenin: Another flavonoid with comparable biological activities.
Uniqueness
Quercetin-3’-o-phosphate is unique due to its enhanced solubility and bioavailability compared to quercetin. This makes it more effective in delivering its therapeutic effects in biological systems.
Properties
CAS No. |
1111616-69-3 |
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Molecular Formula |
C15H11O10P |
Molecular Weight |
382.21 g/mol |
IUPAC Name |
[2-hydroxy-5-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C15H11O10P/c16-7-4-9(18)12-11(5-7)24-15(14(20)13(12)19)6-1-2-8(17)10(3-6)25-26(21,22)23/h1-5,16-18,20H,(H2,21,22,23) |
InChI Key |
UWJBYNLLMAPJMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OP(=O)(O)O)O |
1111616-69-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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